N-(4-methyl-1,2,4-triazol-3-yl)-3-[2-[(4-methyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]adamantane-1-carboxamide
Description
N-(4-methyl-1,2,4-triazol-3-yl)-3-[2-[(4-methyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]adamantane-1-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
N-(4-methyl-1,2,4-triazol-3-yl)-3-[2-[(4-methyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8O2/c1-26-10-20-24-16(26)22-14(28)8-18-4-12-3-13(5-18)7-19(6-12,9-18)15(29)23-17-25-21-11-27(17)2/h10-13H,3-9H2,1-2H3,(H,22,24,28)(H,23,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPOVNPZNRHCMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1NC(=O)CC23CC4CC(C2)CC(C4)(C3)C(=O)NC5=NN=CN5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,2,4-triazol-3-yl)-3-[2-[(4-methyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]adamantane-1-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Attachment to the Adamantane Backbone: The triazole moiety is then attached to the adamantane backbone through a series of nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the triazole-adamantane intermediate with a carboxamide group using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole rings, leading to the formation of oxo derivatives.
Reduction: Reduction reactions could potentially reduce the triazole rings to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the adamantane backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo-triazole derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are often studied for their antimicrobial and antifungal properties. This compound could be investigated for similar activities.
Medicine
Medicinally, triazole derivatives are known for their potential as antifungal agents, anticancer agents, and enzyme inhibitors. This compound may be explored for such therapeutic applications.
Industry
In industry, compounds with adamantane backbones are used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of N-(4-methyl-1,2,4-triazol-3-yl)-3-[2-[(4-methyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]adamantane-1-carboxamide would likely involve interaction with specific molecular targets, such as enzymes or receptors. The triazole rings may interact with active sites of enzymes, inhibiting their activity, while the adamantane backbone could enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Itraconazole: Another triazole antifungal with a different side chain but similar core structure.
Rimantadine: An adamantane derivative used as an antiviral agent.
Uniqueness
What sets N-(4-methyl-1,2,4-triazol-3-yl)-3-[2-[(4-methyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]adamantane-1-carboxamide apart is its dual triazole rings and adamantane backbone, which may confer unique biological activities and stability compared to other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
